3-Ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;tetrafluoroborate

Description

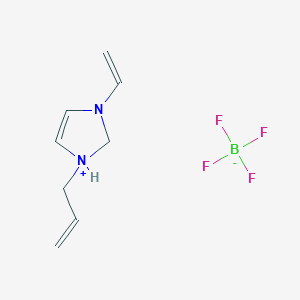

3-Ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;tetrafluoroborate is an imidazolium-based ionic liquid characterized by unsaturated substituents (ethenyl and propenyl groups) on the nitrogen atoms of the heterocyclic ring, paired with a tetrafluoroborate (BF₄⁻) counterion. Imidazolium ionic liquids are widely used in catalysis, electrochemistry, and green chemistry due to their low volatility, thermal stability, and tunable solubility . The presence of unsaturated substituents may enhance reactivity in polymerization or coordination chemistry, though this requires further empirical validation.

Properties

Molecular Formula |

C8H13BF4N2 |

|---|---|

Molecular Weight |

224.01 g/mol |

IUPAC Name |

3-ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;tetrafluoroborate |

InChI |

InChI=1S/C8H12N2.BF4/c1-3-5-10-7-6-9(4-2)8-10;2-1(3,4)5/h3-4,6-7H,1-2,5,8H2;/q;-1/p+1 |

InChI Key |

QLOWYOGULSDOGC-UHFFFAOYSA-O |

Canonical SMILES |

[B-](F)(F)(F)F.C=CC[NH+]1CN(C=C1)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium;tetrafluoroborate typically involves the reaction of 1-ethylimidazole with allyl bromide under controlled conditions. The reaction is carried out in an organic solvent, such as acetonitrile, at elevated temperatures. The resulting product is then treated with tetrafluoroboric acid to obtain the desired tetrafluoroborate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction

Biological Activity

3-Ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium tetrafluoroborate (CAS: 936030-54-5) is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁N₂.BF₄ |

| Molecular Weight | 221.99 g/mol |

| Melting Point | 157 - 161 °C |

Research indicates that imidazolium salts, including 3-Ethenyl-1-prop-2-enyl-1,2-dihydroimidazol-1-ium tetrafluoroborate, may exhibit biological activities through several mechanisms:

- Antimicrobial Activity : Imidazolium derivatives have been shown to possess antimicrobial properties. They disrupt bacterial membranes and inhibit cell wall synthesis, which can lead to cell lysis.

- Corrosion Inhibition : As noted in studies on imidazoline derivatives, these compounds can effectively inhibit corrosion processes in metal surfaces, suggesting potential applications in materials science and engineering .

- Catalytic Properties : The compound may also serve as a catalyst in organic reactions, particularly in olefin metathesis, which is relevant for synthesizing pharmaceuticals and other complex organic molecules .

Antimicrobial Efficacy

A study conducted on various imidazolium salts demonstrated that compounds with higher alkyl chain lengths exhibited increased antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific mechanism involves the interaction of the cationic head with the negatively charged bacterial membrane .

Case Studies

- Corrosion Inhibition :

- Pharmaceutical Applications :

Safety and Toxicity

While imidazolium salts are generally considered low in toxicity, safety data sheets indicate that they can pose health risks upon exposure. Proper handling protocols are essential to mitigate risks associated with inhalation or skin contact.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Bulky substituents (e.g., cyclohexyl, mesityl) increase steric hindrance, lowering melting points and enhancing solubility in nonpolar solvents . The unsaturated groups in the target compound may reduce thermal stability compared to alkyl-substituted analogs but improve reactivity in cross-coupling reactions.

- Anion Behavior : The tetrafluoroborate anion’s weak coordination strength and high electrochemical stability are consistent across all compounds, making them suitable for electrochemical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.